molecular formula C19H22BrN3O3S B11523598 N-(4-Bromophenyl)-N-{[N'-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

N-(4-Bromophenyl)-N-{[N'-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Cat. No.: B11523598
M. Wt: 452.4 g/mol
InChI Key: NRCBFANHLXQJGF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is a complex organic compound that features a bromophenyl group, a hydrazinecarbonyl moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of hydrazine with a suitable aldehyde or ketone to form the hydrazinecarbonyl intermediate.

    Sulfonamide Formation: The final step involves the reaction of the bromophenyl hydrazinecarbonyl intermediate with benzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromophenyl group or the hydrazinecarbonyl moiety, resulting in the removal of the bromine atom or reduction of the carbonyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of de-brominated or reduced carbonyl compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Bromophenyl)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Its structural features make it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group and hydrazinecarbonyl moiety may play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide
  • N-(4-Fluorophenyl)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide
  • N-(4-Methylphenyl)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Uniqueness

N-(4-Bromophenyl)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity in biological systems. Additionally, the bromine atom can be a site for further functionalization, providing opportunities for the synthesis of novel derivatives.

Properties

Molecular Formula

C19H22BrN3O3S

Molecular Weight

452.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(pentan-3-ylideneamino)acetamide

InChI

InChI=1S/C19H22BrN3O3S/c1-3-16(4-2)21-22-19(24)14-23(17-12-10-15(20)11-13-17)27(25,26)18-8-6-5-7-9-18/h5-13H,3-4,14H2,1-2H3,(H,22,24)

InChI Key

NRCBFANHLXQJGF-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2)CC

Origin of Product

United States

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